molecular formula C9H6ClFN2O B13164096 2-Chloro-7-fluoro-8-methylquinazolin-4-ol

2-Chloro-7-fluoro-8-methylquinazolin-4-ol

Cat. No.: B13164096
M. Wt: 212.61 g/mol
InChI Key: KUGHTRIQVBSCME-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a quinazoline derivative characterized by halogen and hydroxyl substituents at specific positions on its heterocyclic ring. Quinazolines are nitrogen-containing bicyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents. The structural uniqueness of this compound arises from its substitution pattern: a chlorine atom at position 2, fluorine at position 7, a methyl group at position 8, and a hydroxyl group at position 4.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-7-fluoro-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-6(11)3-2-5-7(4)12-9(10)13-8(5)14/h2-3H,1H3,(H,12,13,14)

InChI Key

KUGHTRIQVBSCME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a synthetic heterocyclic compound belonging to the quinazoline family, which has a fused benzene and pyrimidine ring structure. It is used in scientific research as a building block for synthesizing more complex molecules. It has a molecular weight of 212.61 g/mol and the molecular formula C9H6ClFN2OC_9H_6ClFN_2O. The IUPAC name for this compound is 2-chloro-7-fluoro-8-methylquinazolin-4(3H)-one.

Scientific Research Applications

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is investigated for its potential as an enzyme inhibitor, receptor modulator, and its anticancer, antimicrobial, and anti-inflammatory properties.

Chemistry 2-Chloro-7-fluoro-8-methylquinazolin-4-ol serves as a building block in the synthesis of complex molecules. The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis. Industrial production incorporates advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Biology Studies explore the potential of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol as an enzyme inhibitor or receptor modulator. Research indicates that 2-Chloro-8-fluoro-5-methylquinazolin-4-ol exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. Studies on the interactions of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol with biological targets indicate its potential to bind with specific enzymes or receptors. This binding can lead to modulation of enzymatic activity or receptor signaling pathways, which may result in therapeutic effects such as cell cycle arrest or apoptosis in cancer cells.

Medicine Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline and quinazolinone derivatives have demonstrated potent antimicrobial and cytotoxic activities . Some derivatives bearing chloro or hydroxy groups exhibit very good antimicrobial activities . Additionally, hydroxy group at ortho or meta position are important for enhancing activity against both bacterial and fungal species . Researchers have designed, synthesized, and evaluated novel series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs .

Industry It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Data

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
2-Chloro-7-fluoro-8-methylquinazolin-4-ol 2-Cl, 7-F, 8-CH3, 4-OH C₉H₆ClFN₂O 228.61
4-Chloro-8-fluoro-7-methoxyquinazoline 4-Cl, 8-F, 7-OCH3 C₉H₆ClFN₂O 228.61

Key Observations :

Positional Isomerism : Both compounds share the same molecular formula (C₉H₆ClFN₂O) and weight but differ in substituent placement. The hydroxyl group at position 4 in the target compound contrasts with the chlorine at position 4 in 4-Chloro-8-fluoro-7-methoxyquinazoline. Similarly, the methyl group at position 8 (target) versus the methoxy group at position 7 (comparator) highlights regiochemical divergence .

Functional Group Effects: Hydroxyl vs. In contrast, the methoxy group in the comparator acts as a moderate electron-donating group, influencing ring electron density and metabolic stability. Halogen Positioning: Chlorine at position 2 (target) versus position 4 (comparator) alters steric and electronic interactions. Fluorine at position 7 (target) versus position 8 (comparator) may affect dipole moments and binding affinity in biological targets.

Theoretical Implications of Substituent Differences

  • Solubility : The hydroxyl group in the target compound likely increases hydrophilicity compared to the methoxy-containing analog, which may exhibit higher lipophilicity due to the methyl ether group.
  • Reactivity : The hydroxyl group at position 4 renders the target compound more susceptible to oxidation or conjugation reactions (e.g., glucuronidation), whereas the methoxy group in the comparator offers greater chemical stability.

Biological Activity

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis. This process yields the desired product under controlled conditions, optimizing for purity and yield using advanced techniques such as continuous flow reactors.

Chemical Properties:

PropertyValue
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
IUPAC Name2-chloro-7-fluoro-8-methylquinazolin-4(3H)-one
InChI KeyKUGHTRIQVBSCME-UHFFFAOYSA-N

The biological activity of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, leading to various biological effects such as:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site.
  • Receptor Modulation: It may interact with receptor binding sites, affecting cellular signaling pathways.

These interactions can result in significant biological outcomes like cell cycle arrest and apoptosis in cancer cells, as well as inhibition of microbial growth .

Anticancer Activity

Research has demonstrated that quinazoline derivatives, including 2-Chloro-7-fluoro-8-methylquinazolin-4-ol, exhibit promising anticancer properties. A study highlighted that quinazoline-based compounds can act as inhibitors of various tyrosine kinases involved in cancer progression. For instance:

  • In vitro Studies: Compounds derived from quinazolines have shown effective inhibition against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. The IC50 values for these compounds often range from low micromolar to nanomolar concentrations .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazolines have been evaluated for their effectiveness against different pathogens. For example:

  • In vitro Testing: Compounds similar to 2-Chloro-7-fluoro-8-methylquinazolin-4-ol have shown activity against resistant strains of Plasmodium falciparum, indicating its potential use in treating malaria .

Anti-inflammatory Effects

Quinazoline derivatives have also been explored for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes (e.g., COX enzymes) has been a focus area:

  • Mechanistic Studies: Compounds have demonstrated the ability to reduce inflammation markers in various models, suggesting a therapeutic role in inflammatory diseases .

Case Studies

  • Anticancer Screening : A study involving quinazoline derivatives reported that certain compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.36 to 40.90 μM. The structure–activity relationship (SAR) analysis indicated that specific substitutions at the quinazoline core enhance biological activity .
  • Antimalarial Evaluation : Another study evaluated a series of quinazoline derivatives for antiplasmodial activity against P. falciparum. Compounds with specific functional groups showed EC50 values as low as 2 µM, indicating strong potential for further development as antimalarial agents .

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